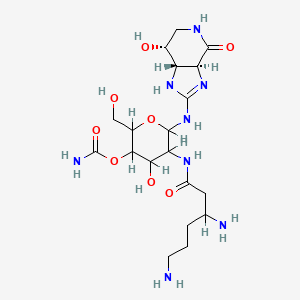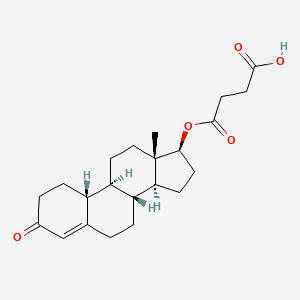
2-(4-Hydroxyphenyl)propanoic acid
概要
説明
“2-(4-Hydroxyphenyl)propanoic acid”, also known as “4-Hydroxyhydratropic Acid” or “4-Hydroxyhydratropate”, is a monocarboxylic acid . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol . This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of “2-(4-Hydroxyphenyl)propanoic acid” has been reported in several studies . For instance, one study describes an enantioselective approach to the synthesis of this compound, based on the formation of a key intermediate from a commercially available racemic epoxide . Another study reports the enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy)propionic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxyphenyl)propanoic acid” can be represented by the InChI string: InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12) and the Canonical SMILES: CC(C1=CC=C(C=C1)O)C(=O)O .
Chemical Reactions Analysis
“2-(4-Hydroxyphenyl)propanoic acid” is a polyphenol metabolite detected in biological fluids . It is an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hydroxyphenyl)propanoic acid” include a molecular weight of 166.17 g/mol, a Hydrogen Bond Donor Count of 2, and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 2 .
科学的研究の応用
Pharmaceutical Intermediates
2-(4-Hydroxyphenyl)propanoic acid: is an intermediate in the synthesis of various pharmaceutical compounds. It’s particularly significant in the production of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are known for their analgesic, antipyretic, and anti-inflammatory effects .
Enzymatic Resolution
The compound is used in the enzymatic resolution of esters and amides. For instance, its ethyl ester can be hydrolyzed to produce ®-(-)-2-(4-Hydroxyphenyl)propanoic acid, which is an important chiral building block for synthesizing optically active pharmaceuticals .
Hydrogel Formation
In materials science, 2-(4-Hydroxyphenyl)propanoic acid can be utilized to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol). These hydrogels have applications in drug delivery systems and tissue engineering due to their biocompatibility and biodegradability .
Synthesis of Bolaamphiphiles
This compound is also instrumental in synthesizing novel symmetric and asymmetric bolaamphiphiles. Bolaamphiphiles are a class of surface-active agents that can form various self-assembled structures, which are useful in drug delivery and as stabilizers in emulsions .
Sugar Alcohol Esters Production
As an acyl donor, 2-(4-Hydroxyphenyl)propanoic acid is used in the enzymatic synthesis of sugar alcohol esters. These esters have applications as low-calorie sweeteners and in the pharmaceutical industry as excipients .
Catalysis in Organic Reactions
The compound can act as a ligand in the preparation of metal complexes that are used as catalysts in organic reactions, such as the aldol reaction. This is crucial for the synthesis of various organic compounds with high precision and selectivity .
作用機序
Target of Action
2-(4-Hydroxyphenyl)propanoic acid, also known as 4-Hydroxyhydratropic Acid , is a polyphenol metabolite detected in biological fluids
Mode of Action
Polyphenols, including this compound, are known to exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
Biochemical Pathways
The biosynthesis of 2-(4-Hydroxyphenyl)propanoic acid involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are responsible for the production of a wide range of secondary metabolites, including hydroxybenzoic acids, hydroxycinnamic acids, coumarins, flavonoids, and others .
Result of Action
It’s known that polyphenols, including this compound, can exert antioxidant effects, modulate enzymatic activities, and interact with cellular signaling pathways . For instance, a related compound, 3-(4-Hydroxyphenyl)propionic acid, has been reported to inhibit the conversion of macrophages into foam cells, regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
特性
IUPAC Name |
2-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMPVANGNPCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90917911 | |
| Record name | 2-(4-Hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)propanoic acid | |
CAS RN |
938-96-5 | |
| Record name | 2-(4-Hydroxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Hydroxyphenyl)propionic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90917911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FH3476SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyphenyl-2-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-(4-Hydroxyphenyl)propanoic acid be separated into its individual enantiomers?
A1: Yes, 2-(4-Hydroxyphenyl)propanoic acid can be enantioseparated. High-speed countercurrent chromatography, using substituted β-cyclodextrin as the chiral selector, has been successfully employed for this purpose. [] This technique separates the racemic mixture into its individual enantiomers, (R)-2-(4-Hydroxyphenyl)propanoic acid and (S)-2-(4-Hydroxyphenyl)propanoic acid.
Q2: What factors influence the enantioseparation of 2-(4-Hydroxyphenyl)propanoic acid?
A2: The presence of substituents on the benzene ring of 2-phenylpropanoic acid derivatives significantly impacts the enantioseparation process. Studies suggest that electron-donating groups on the benzene ring, such as the hydroxyl group in 2-(4-Hydroxyphenyl)propanoic acid, lead to higher enantiorecognition by the chiral selector compared to compounds with electron-withdrawing groups. [] This highlights the importance of the electronic nature of substituents in influencing the interaction between the chiral selector and the enantiomers.
Q3: Are there any enzymatic methods for producing enantiomerically pure 2-(4-Hydroxyphenyl)propanoic acid?
A3: Yes, lipase-catalyzed hydrolysis can be employed to produce (R)-(-)-2-(4-Hydroxyphenyl)propanoic acid from its corresponding ethyl ester. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

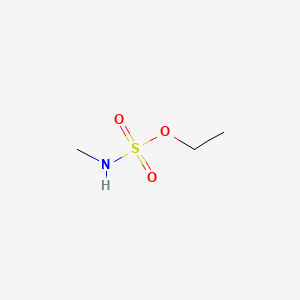
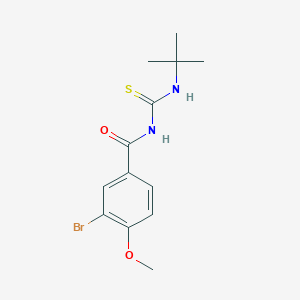
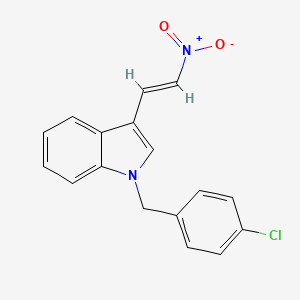
![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide](/img/structure/B1209860.png)
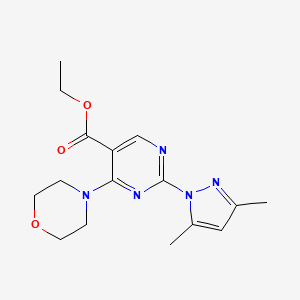

![[(2s,3s,5r)-3-Azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl pyridine-4-carboxylate](/img/structure/B1209864.png)
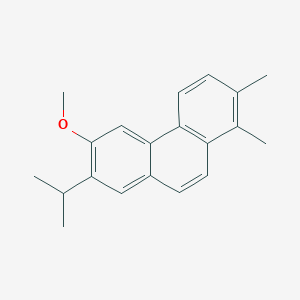
![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)
